2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt
Description
Chemical Structure and Properties 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt (molecular formula: C₁₁H₁₀N₂O₂S₂Ag) is a silver-containing heterocyclic compound featuring a benzothiazole core linked to a mercaptoacetamido group and an acetate moiety coordinated with silver. Its monoisotopic mass is 266.01837 Da, and the InChIKey is SUJYHVUFHHHJQI-POHAHGRESA-N .
Properties
CAS No. |
65761-23-1 |
|---|---|
Molecular Formula |
C11H10AgN2O2S2 |
Molecular Weight |
374.2 g/mol |
IUPAC Name |
S-[(Z)-2-(1,3-benzothiazol-2-ylamino)-2-hydroxyethenyl] ethanethioate;silver |
InChI |
InChI=1S/C11H10N2O2S2.Ag/c1-7(14)16-6-10(15)13-11-12-8-4-2-3-5-9(8)17-11;/h2-6,15H,1H3,(H,12,13);/b10-6-; |
InChI Key |
IOYPISGRLFRQFB-OTUCAILMSA-N |
Isomeric SMILES |
CC(=O)S/C=C(/NC1=NC2=CC=CC=C2S1)\O.[Ag] |
Canonical SMILES |
CC(=O)SC=C(NC1=NC2=CC=CC=C2S1)O.[Ag] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of a benzothiazole derivative, which can be achieved through the cyclization of 2-aminothiophenols with tetramethyl thiuram disulfide in water by heating on an oil bath.
Introduction of Mercaptoacetamido Group: The benzothiazole derivative is then reacted with mercaptoacetic acid to introduce the mercaptoacetamido group.
Formation of Silver Salt: Finally, the compound is treated with silver acetate to form the silver salt derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing efficient and environmentally friendly methods. Green chemistry principles, such as the use of non-toxic solvents and minimizing side products, are often employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield thiol derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include disulfides, thiol derivatives, and substituted benzothiazole compounds .
Scientific Research Applications
2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds.
Pathways Involved: It can inhibit the activity of enzymes by modifying their active sites, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Data Table: Key Properties and Comparisons
| Compound | Molecular Formula | Molecular Weight (Da) | Key Features | Known Applications |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₀N₂O₂S₂Ag | 266.018 | Benzothiazole, silver, mercaptoacetamido | Undefined (novel compound) |
| Silver Acetate | C₂H₃AgO₂ | 166.89 | Simple silver salt | Antimicrobial, lab reagent |
| Sodium 1,3-Benzothiazole-2-Thiolate | C₇H₄NS₂Na | 189.22 | Benzothiazole-thiolate | Rubber vulcanization |
| 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid | C₁₁H₁₁NO₅ | 237.21 | Ethoxy, carboxylic acid | Crystallography studies |
Biological Activity
The compound 2-(2-Mercaptoacetamido)benzothiazolyl acetate silver salt is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific silver salt, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C₉H₈N₂O₃SAg
- Molecular Weight : 266.19 g/mol
- Structure : The compound features a benzothiazole ring substituted with a mercaptoacetamido group and an acetate moiety, with silver as a counter ion.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of silver salts, including this compound, against various pathogens. Silver ions are known to exert a broad-spectrum antimicrobial effect by interacting with bacterial cell membranes and disrupting vital cellular processes.
- Cell Membrane Interaction : Silver ions bind to thiol groups in proteins and disrupt membrane integrity.
- Enzyme Inhibition : They inhibit key enzymes involved in respiration and replication.
- Biofilm Disruption : Silver compounds can prevent biofilm formation, which is critical in chronic infections.
Efficacy Against Bacterial Strains
A study demonstrated that the compound exhibited significant antimicrobial activity against multiple strains of bacteria, including resistant strains like Acinetobacter baumannii. The minimum inhibitory concentration (MIC) was determined to be 3.91 mg/L, with bactericidal properties confirmed through minimum bactericidal concentration (MBC) assays (Table 1).
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |
|---|---|---|
| Acinetobacter baumannii | 3.91 | 7.8 |
| E. coli | 4.5 | 9.0 |
| Staphylococcus aureus | 5.0 | 10.0 |
Case Studies
- In Vivo Efficacy : In a Galleria mellonella model, the administration of the silver salt significantly improved survival rates in larvae infected with A. baumannii, demonstrating its potential as an effective therapeutic agent in vivo .
- Biofilm Formation : The compound was also shown to inhibit biofilm formation in A. baumannii, which is crucial for preventing chronic infections .
Potential Applications
The biological activity of this compound suggests several potential applications:
- Antimicrobial Treatments : Particularly for infections caused by multidrug-resistant bacteria.
- Coatings for Medical Devices : To prevent biofilm formation and associated infections.
- Pharmaceutical Development : As a lead compound for synthesizing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
